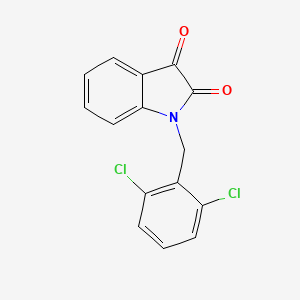
2-(Difluoromethoxy)-5-nitroaniline
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-nitroaniline is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Non-Linear Optical Properties
2-(Difluoromethoxy)-5-nitroaniline and its derivatives have been studied for their non-linear optical properties. For example, N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, demonstrates high molecular non-linearity due to a charge transfer between donor and acceptor groups, a characteristic of compounds like nitroanilines with donor and acceptor substituents. Such properties are significant in the development of materials for optical technologies (Yanes et al., 1997).
Catalytic Systems for Reduction of Toxic Compounds
Catalytic systems involving derivatives of this compound are used in reducing toxic compounds like 2-nitroaniline to less harmful products. These systems are crucial for environmental pollution control and have been explored in various studies (Naseem et al., 2017).
Fluorescent Indicators for Detection of Nitric Oxide
Compounds like diaminofluoresceins (DAFs), which are synthesized using derivatives of nitroaniline, act as fluorescent indicators for nitric oxide. DAFs undergo a fluorescent chemical transformation upon interaction with nitric oxide, offering a sensitive and specific method for detecting NO in biological systems, crucial for understanding cellular processes (Kojima et al., 1998).
Molecular Electronics
This compound derivatives are used in molecular electronic devices. For instance, a molecule with a nitroamine redox center, related to nitroaniline, exhibited significant properties like negative differential resistance in electronic devices. This highlights the potential of nitroaniline derivatives in developing advanced electronic materials (Chen et al., 1999).
Hydrogen Bonding and Crystal Structure Studies
Studies on hydrogen bonding in compounds like 2-trifluoromethyl-4-nitroaniline, a structurally similar compound, have contributed to understanding molecular interactions in crystalline materials. This knowledge is valuable in the fields of crystallography and material science (Glidewell et al., 2002).
Fluorescence Detection of Aromatic Compounds
Methods using UV-photolysis of substances like 2-phenylbenzimidazole-5-sulfonate have been developed for detecting non-fluorescent aromatic compounds, including nitroaniline derivatives. This innovative approach is significant in analytical chemistry for sensitive detection and analysis (Zhang et al., 2008).
Differentiation of Isomers in Mass Spectrometry
In mass spectrometry, methods have been developed to differentiate isomers of fluoronitroanilines, including compounds similar to this compound. This is critical for analytical applications, particularly in identifying and characterizing complex organic compounds (Gierczyk et al., 2006).
Synthesis of Electrophilic Trifluoromethylating Reagents
Derivatives like 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, synthesized from related nitroanilines, serve as electrophilic trifluoromethylating reagents. These are used in various synthetic organic chemistry applications, demonstrating the versatility of nitroaniline derivatives (Santschi et al., 2014).
Treatment of Wastewater Containing Nitroaniline Derivatives
Innovative methods like membrane-aerated biofilm reactors have been used for treating wastewater containing nitroaniline derivatives. These methods are effective in degrading toxic compounds and removing nitrogen, showcasing the environmental applications of these compounds (Mei et al., 2020).
Electrochemistry and Electrocatalysis Studies
Studies on the electrochemistry and electrocatalysis of proteins like myoglobin on modified electrodes using nitroaniline derivatives have demonstrated significant advancements in biosensor technology. These methods have potential applications in medical diagnostics and environmental monitoring (Kumar & Chen, 2007).
Propriétés
IUPAC Name |
2-(difluoromethoxy)-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366235 | |
| Record name | 2-(difluoromethoxy)-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54939-58-1 | |
| Record name | 2-(difluoromethoxy)-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


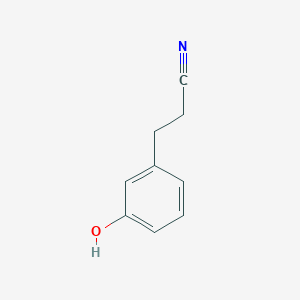
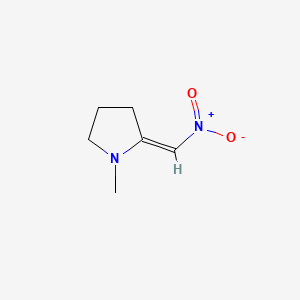
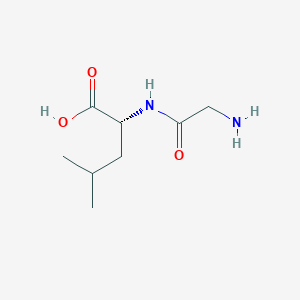
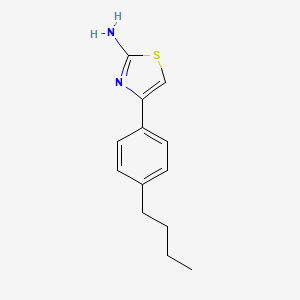
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

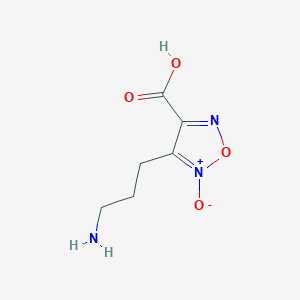

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
